Ethyl 5-Chloroquinazoline-4-acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11ClN2O2 |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 2-(5-chloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-11(16)6-10-12-8(13)4-3-5-9(12)14-7-15-10/h3-5,7H,2,6H2,1H3 |
InChI Key |
HTUVXQBMHDPIIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=NC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Ethyl 5 Chloroquinazoline 4 Acetate
Retrosynthetic Analysis and Key Starting Materials for Quinazoline-4-acetate Derivatives
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. ias.ac.indeanfrancispress.comamazonaws.comslideshare.netyoutube.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. ias.ac.indeanfrancispress.comamazonaws.comslideshare.netyoutube.com For ethyl 5-chloroquinazoline-4-acetate, the analysis begins by disconnecting the ester group, a process known as a functional group interconversion (FGI), leading to the corresponding carboxylic acid. amazonaws.comyoutube.com Further disconnection of the C-C bond between the quinazoline (B50416) ring and the acetic acid moiety points to a 4-substituted quinazoline precursor. The chloro- and acetate-substituted quinazoline ring can then be traced back to simpler aniline (B41778) derivatives.
Key starting materials for the synthesis of quinazoline-4-acetate derivatives often include substituted anthranilic acids or their corresponding amides, which provide the core benzene (B151609) ring and an adjacent amino group necessary for the formation of the pyrimidine (B1678525) ring. tandfonline.comresearchgate.netnih.gov Other crucial reagents include sources for the C2 and C4 atoms of the quinazoline ring, such as orthoesters, formamide (B127407), or other one-carbon donors. tandfonline.comresearchgate.net For the acetate (B1210297) side chain, reagents like ethyl acetate or its derivatives are employed.
Classical and Established Synthetic Routes to the Quinazoline Nucleus and 4-Substituted Quinazolines
The construction of the quinazoline scaffold and the introduction of substituents at various positions have been extensively studied, leading to several well-established synthetic protocols.
Cyclocondensation and Annulation Reactions for Quinazoline Ring Formation
The formation of the quinazoline ring system is typically achieved through cyclocondensation or annulation reactions. nih.govrsc.orgrsc.orgacs.org A common and historical method is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with formamide or other amides. tandfonline.com Microwave-assisted modifications of this reaction have been shown to improve yields and reduce reaction times. nih.gov
Another versatile approach involves the one-pot, three-component reaction of anthranilic acid, an orthoester, and an amine, which can be facilitated by microwave irradiation or the use of green solvents like deep eutectic solvents. tandfonline.comresearchgate.netdoaj.org Annulation strategies, such as the [4+2] cyclization of 2-azidobenzaldehydes with various partners, also provide a pathway to the quinazoline core. nih.gov
Strategies for Introduction and Derivatization of the 4-Acetate Moiety (Esterification)
Once the quinazoline nucleus is formed, the introduction of the 4-acetate group is a critical step. A straightforward method for this is the Fischer esterification of a precursor quinazoline-4-carboxylic acid. dergipark.org.trdergipark.org.tr This reaction is typically carried out by refluxing the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. dergipark.org.tr
Alternatively, the acetate group can be introduced by reacting a 4-chloroquinazoline (B184009) with an enolate of an ethyl acetate derivative. However, direct esterification of the corresponding carboxylic acid is a more common and direct approach. The synthesis of the precursor, 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid, has been achieved through a one-pot, three-component reaction involving hydrolyzed isatin, 4-chlorobenzaldehyde, and ammonium (B1175870) acetate. dergipark.org.tr
Methods for Regioselective Chlorination at the 5-Position of the Quinazoline Ring
The regioselective introduction of a chlorine atom at the 5-position of the quinazoline ring presents a synthetic challenge due to the presence of multiple reactive sites. Direct chlorination of the quinazoline ring often leads to a mixture of products. Therefore, a more controlled approach is required.
One strategy involves starting with a pre-functionalized aniline derivative that already contains the chlorine atom at the desired position. For instance, using a 2-amino-6-chlorobenzoic acid derivative as the starting material would ensure the chlorine atom is correctly placed in the final quinazoline product. Another approach involves the Sandmeyer reaction on a 5-aminoquinazoline derivative, which can be a reliable method for introducing a chloro group at a specific position.
Modern Catalytic and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of transition-metal catalysis and green chemistry principles in the synthesis of quinazoline derivatives. tandfonline.comdoaj.orgmdpi.comresearchgate.netnih.govfrontiersin.orgnih.govrsc.orgresearchgate.netrsc.org
Transition-Metal-Catalyzed Reactions for C-C and C-N Bond Formation
Transition-metal catalysts, particularly those based on palladium, copper, iron, and manganese, have proven to be powerful tools for the construction of the quinazoline scaffold. mdpi.comresearchgate.netnih.govfrontiersin.orgnih.gov These catalysts can facilitate C-C and C-N bond-forming reactions under milder conditions and with higher efficiency than many classical methods. mdpi.comresearchgate.netnih.govfrontiersin.orgnih.gov
For instance, palladium-catalyzed cross-coupling reactions are widely used for the synthesis of 2,4-disubstituted quinazolines. nih.gov Copper-catalyzed reactions, such as the Ullmann-type coupling, provide a convenient route to quinazoline derivatives from readily available starting materials. frontiersin.org Iron-catalyzed reactions have also emerged as an environmentally benign and cost-effective alternative for quinazoline synthesis. mdpi.comresearchgate.net Manganese-catalyzed C-H activation has been recognized as a powerful and eco-friendly tool in organic synthesis. mdpi.com
Green chemistry approaches focus on the use of environmentally friendly solvents, such as water or deep eutectic solvents, and energy-efficient techniques like microwave irradiation. tandfonline.comdoaj.orgrsc.orgresearchgate.netrsc.org The synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without any catalyst is a prime example of a green and simple route. rsc.orgrsc.org
| Catalyst System | Starting Materials | Product Type | Reference |
| Mn(I) complex | 2-aminobenzyl alcohol, primary amides | 2-substituted quinazolines | mdpi.comnih.gov |
| FeCl2 | 2-alkylamino N-H ketimines | C-2 substituted quinazolines | mdpi.com |
| CuCl/DABCO/4-HO-TEMPO | Aldehyde, benzylamine | Quinazolines | mdpi.com |
| Pd/C | 2-aminobenzylalcohols, H2 | Ethylbenzene (byproduct) | mdpi.com |
| Rhodium catalyst | 2,4-diarylquinazolines, N-fluorobenzenesulfonimide | Amino-substituted quinazolines | researchgate.net |
Ligand-Promoted and Organocatalytic Methodologies
The quest for milder and more selective synthetic routes has propelled the development of ligand-promoted and organocatalytic methods in quinazoline chemistry. These approaches often circumvent the need for harsh reagents and high temperatures, offering enhanced control over the reaction's outcome.
Ligand-Promoted Catalysis:
Transition metal catalysis, particularly with metals like copper, palladium, and ruthenium, has been extensively utilized in the synthesis of the quinazoline scaffold. mdpi.comorganic-chemistry.org The choice of ligand is crucial as it modulates the metal center's reactivity, stability, and selectivity. For instance, copper-catalyzed cascade reactions have been developed for the synthesis of quinazolines from readily available starting materials like (2-bromophenyl)methylamines and amidine hydrochlorides. organic-chemistry.org In such reactions, ligands can facilitate key steps such as N-arylation and intramolecular nucleophilic substitution. While not specifically detailed for this compound, these methodologies provide a framework for its potential synthesis. For example, a plausible route could involve the coupling of a suitably substituted 2-aminobenzonitrile (B23959) derivative with a reagent that can introduce the acetate moiety, mediated by a palladium or copper catalyst complexed with a specific ligand.
Organocatalysis:
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative. Proline and its derivatives are notable organocatalysts that can be employed in various transformations. beilstein-journals.org In the context of quinazoline synthesis, organocatalysts can activate substrates and facilitate key bond-forming reactions. For the synthesis of chiral derivatives, asymmetric organocatalysis is of particular interest. For example, chiral 1,2,4-triazolines have been synthesized with high enantioselectivity using organocatalysts, demonstrating the potential of this approach for creating stereochemically complex heterocyclic systems. researchgate.net While direct application to this compound is not extensively documented, the principles of organocatalysis suggest that a chiral organocatalyst could be employed in a key bond-forming step to produce enantiomerically enriched analogues if a chiral center were to be introduced.
Solvent-Free, Microwave-Assisted, and Aqueous Media Syntheses
In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable synthetic protocols. These include minimizing or eliminating the use of volatile organic solvents and employing alternative energy sources to drive reactions.
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, operational simplicity, and often, enhanced reaction rates. webassign.net While a specific solvent-free synthesis for this compound is not prominently reported, the general applicability of this methodology has been demonstrated for various heterocyclic compounds. For example, the Wittig reaction, a versatile method for alkene synthesis, can be performed under solvent-free conditions. webassign.net
Microwave-Assisted Synthesis:
Microwave irradiation has become a popular tool in organic synthesis due to its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles. nih.gov The synthesis of various quinazoline and quinazolinone derivatives has been successfully achieved using microwave assistance. nih.govrsc.org These methods often employ green solvents like water or are performed under solvent-free conditions, further enhancing their environmental credentials. nih.govrsc.org For instance, the synthesis of 2-substituted quinazoline derivatives has been reported in an aqueous medium under microwave irradiation, highlighting a fast and eco-friendly approach. rsc.org The Grohe-Heitzer reaction, important for preparing naphthyridone derivatives which are structurally related to quinazolines, has also been efficiently carried out using microwave irradiation, significantly reducing reaction times. scielo.org.mx
Aqueous Media Synthesis:
The use of water as a solvent is highly desirable from a green chemistry perspective. Several synthetic methods for quinazoline derivatives have been developed in aqueous media. rsc.org These reactions often benefit from the unique properties of water, such as its high polarity and ability to promote certain types of reactions. Microwave-assisted synthesis in an aqueous medium represents a particularly green and efficient combination for the preparation of quinazoline derivatives. rsc.org
| Methodology | Key Features | Potential Application to this compound |
| Ligand-Promoted Catalysis | Utilizes transition metals (e.g., Cu, Pd, Ru) with specific ligands to enhance reactivity and selectivity. mdpi.comorganic-chemistry.org | Coupling of a substituted 2-aminobenzonitrile with an acetate-containing reagent. |
| Organocatalysis | Metal-free catalysis using small organic molecules (e.g., proline derivatives). beilstein-journals.org | Asymmetric synthesis of chiral analogues. |
| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, reducing waste and environmental impact. webassign.net | A potential green alternative to traditional solution-phase synthesis. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. nih.govscielo.org.mx | Rapid and efficient synthesis from appropriate precursors. |
| Aqueous Media Synthesis | Utilizes water as a solvent, offering an environmentally benign reaction medium. rsc.org | A green synthetic route, potentially combined with microwave assistance. |
Atom Economy and Waste Minimization Principles in Synthesis
The principles of atom economy and waste minimization are central to the design of sustainable chemical processes. nih.govjocpr.comwjpps.com Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. primescholars.com
In the context of synthesizing this compound, applying these principles would involve selecting reaction pathways that proceed with high efficiency and generate minimal byproducts. Addition reactions, for example, are inherently atom-economical as they incorporate all the atoms of the reactants into the product. nih.gov Catalytic reactions are also highly desirable as they reduce the need for stoichiometric reagents, which often end up as waste. researchgate.net
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product. This typically involves a systematic investigation of various parameters, including temperature, reaction time, catalyst loading, and solvent.
For the synthesis of ester derivatives like ethyl acetate, studies have shown that parameters such as temperature, catalyst amount, and the initial molar ratio of reactants significantly influence the conversion rate. dergipark.org.tr For instance, in the esterification of acetic acid with ethanol, increasing the temperature and the amount of catalyst generally leads to higher conversions. dergipark.org.tr Similar principles can be applied to the synthesis of this compound. A design of experiments (DoE) approach, such as the response surface methodology (RSM), can be employed to efficiently explore the effects of multiple variables and their interactions to identify the optimal reaction conditions. dergipark.org.tr
In the context of quinazoline synthesis, reaction optimization might involve screening different catalysts and ligands, varying the base, and adjusting the solvent system to achieve the highest possible yield of this compound.
Stereoselective Synthesis of Chiral Analogues (if applicable to specific derivatives)
While this compound itself is not chiral, the synthesis of chiral analogues, where a stereocenter is introduced into the molecule, is a significant area of research, particularly for pharmaceutical applications. The biological activity of chiral molecules is often highly dependent on their stereochemistry.
Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts (metal-based or organocatalytic), chiral auxiliaries, or chiral starting materials. nih.govwhiterose.ac.ukdntb.gov.ua
For instance, the enantioselective synthesis of chiral 1,2,4-triazolines has been achieved using organocatalysis, demonstrating the feasibility of creating chiral heterocyclic compounds with high stereocontrol. researchgate.net Similarly, the stereoselective synthesis of mechanically axially chiral rotaxanes highlights the advancements in controlling complex molecular architectures. chemrxiv.org
Should a synthetic route to a chiral analogue of this compound be desired, these principles of stereoselective synthesis would be paramount. This could involve, for example, an asymmetric addition to the quinazoline ring or the use of a chiral building block in the synthesis.
Reaction Chemistry and Functional Group Transformations of Ethyl 5 Chloroquinazoline 4 Acetate
Reactivity of the Quinazoline (B50416) Core
The quinazoline scaffold is a nitrogen-containing heterocyclic system that exhibits a range of chemical reactivities. arabjchem.org The presence of nitrogen atoms within the rings influences the electron distribution, making certain positions susceptible to specific types of reactions. The properties and reactivity of the quinazoline ring are significantly affected by the nature and position of its substituents. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4 and C-5
The quinazoline ring is generally electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by a good leaving group.
Reactivity at C-4: The C-4 position of the quinazoline ring is highly susceptible to nucleophilic attack, especially when substituted with a leaving group like a halogen. Numerous studies have shown that the chlorine atom on 2,4-dichloroquinazoline (B46505) is regioselectively replaced by various amine nucleophiles at the 4-position. nih.gov This high reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N-3) and the ability of the ring system to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. In the case of Ethyl 5-chloroquinazoline-4-acetate, while the acetate (B1210297) group is not a typical leaving group for SNAr, the C-4 position is activated. However, direct substitution at C-4 would involve the cleavage of a C-C bond, which is generally difficult. Instead, reactions involving the enolate of the acetate group are more plausible. For analogous compounds like 4-chloroquinazoline (B184009), reactions with nucleophiles such as anilines and hydrazine (B178648) proceed readily to yield 4-substituted quinazolines. nih.gov The reaction between 4-chloroquinazoline and aniline (B41778), for instance, can be carried out in n-butanol at reflux. nih.gov
Reactivity at C-5: The chlorine atom at the C-5 position on the benzo portion of the quinazoline ring is considerably less reactive towards nucleophilic aromatic substitution compared to a halogen at the C-4 position. SNAr on a benzene (B151609) ring typically requires strong activation by electron-withdrawing groups in the ortho and/or para positions. In this molecule, the pyrimidine (B1678525) ring acts as an electron-withdrawing group, but its influence at C-5 is less pronounced than at C-4. Therefore, displacing the C-5 chloro group with a nucleophile would require harsh reaction conditions.
Table 1: Representative SNAr Reactions on the Quinazoline Core This table presents examples from analogous quinazoline compounds to illustrate the reactivity pattern.
| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| 2,4-dichloroquinazoline | Anilines, Benzylamines | 2-chloro-4-aminoquinazoline derivatives | Various, e.g., DIPEA, dioxane, 80 °C | nih.gov |
| 4-chloroquinazoline | Aniline | 4-anilinoquinazoline (B1210976) | n-butanol, reflux | nih.gov |
| 4-chloroquinazoline | Hydrazine | 4-hydrazinoquinazoline | Aqueous media or organic solvents | nih.gov |
Electrophilic Aromatic Substitution on the Benzo Ring (if applicable)
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. masterorganicchemistry.com The mechanism typically proceeds in two steps: attack by the aromatic ring to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. youtube.com
The quinazoline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms in the pyrimidine ring. This has a deactivating effect on the attached benzene ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. libretexts.org Substituents that withdraw electrons decrease the rate of electrophilic aromatic substitution. masterorganicchemistry.com Consequently, EAS reactions on the benzo ring of this compound are generally difficult to achieve and are not commonly reported. If such a reaction were to occur, it would require forcing conditions and the directing effects of the existing chloro and alkylacetate substituents would need to be considered.
Oxidation and Reduction Chemistry of the Quinazoline Scaffold
The quinazoline ring system is generally quite stable towards oxidation and reduction reactions. nih.gov However, under specific conditions, transformations can be induced.
Oxidation: The nitrogen atoms in the quinazoline ring can be oxidized. A common reaction is the formation of quinazoline N-oxides, which are valuable intermediates for further functionalization. researchgate.netchim.it For example, quinazoline can be oxidized to quinazoline-3-oxide. These N-oxides can then be used in cross-coupling reactions to introduce substituents at the C-4 position. chim.it Oxidation can also be part of a synthetic sequence to build the quinazoline ring itself, for instance, through the iron(II)-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation from 2-alkylamino benzonitriles. arabjchem.org Hydrogen peroxide (H₂O₂) is often used as an oxidant in the synthesis of quinazolin-4(3H)-ones from 2-amino benzamides. acs.org
Reduction: The reduction of the quinazoline ring is also possible. Catalytic hydrogenation can lead to the saturation of the pyrimidine ring, yielding dihydroquinazoline (B8668462) or tetrahydroquinazoline (B156257) derivatives, depending on the catalyst and reaction conditions. The choice of reducing agent and substrate substitution pattern dictates the outcome of the reduction.
Chemical Transformations of the Ester Functional Group (Ethyl Acetate)
The ethyl acetate group attached at the C-4 position is a key site for chemical modification. fiveable.me Esters can undergo several important reactions, most notably hydrolysis and transesterification, which proceed via nucleophilic acyl substitution. chemtradeasia.aeyoutube.com
Hydrolysis and Saponification to Carboxylic Acid Derivatives
Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. chemguide.co.uk This reaction can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, (5-chloroquinazolin-4-yl)acetic acid, and ethanol (B145695). libretexts.org This reaction is reversible, and the equilibrium lies towards the products when a large excess of water is used. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis is saponification, which uses a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.ukmasterorganicchemistry.com The reaction initially produces the carboxylate salt of the acid and ethanol. masterorganicchemistry.com A subsequent acidification step is required to protonate the carboxylate and isolate the neutral carboxylic acid. masterorganicchemistry.com This process is highly efficient and goes to completion because the final deprotonation of the carboxylic acid by the base is a highly favorable acid-base reaction. masterorganicchemistry.com
Table 2: General Conditions for Ester Hydrolysis
| Reaction Type | Reagents | Intermediate Product | Final Product (after workup) | Key Feature | Reference |
|---|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Ester, H₂O, H⁺ (catalyst) | N/A | Carboxylic Acid + Alcohol | Reversible | chemguide.co.uklibretexts.org |
| Saponification (Base-Catalyzed) | Ester, NaOH (or other strong base) | Carboxylate Salt + Alcohol | Carboxylic Acid + Alcohol | Irreversible | libretexts.orgmasterorganicchemistry.com |
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. chemtradeasia.ae This reaction is also typically catalyzed by an acid or a base. youtube.com For this compound, this would involve reacting it with a different alcohol (R'-OH) to produce a new ester, (5-chloroquinazolin-4-yl)acetate-R', and ethanol. biofueljournal.com
The reaction is an equilibrium process. To drive the reaction towards the desired product, the new alcohol can be used in large excess, or the ethanol by-product can be removed from the reaction mixture as it is formed, for example, by distillation. biofueljournal.comresearchgate.net This technique is particularly useful for preparing different ester derivatives from a common precursor.
Reduction to Alcohol Derivatives
The ethyl acetate side chain at the C-4 position of this compound is amenable to reduction to its corresponding primary alcohol, 2-(5-chloroquinazolin-4-yl)ethanol. This transformation is a fundamental process for introducing a hydroxyethyl (B10761427) group, which can serve as a handle for further functionalization. The choice of reducing agent is critical to selectively reduce the ester in the presence of the chloro-substituted aromatic ring and the quinazoline core itself.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. doubtnut.combyjus.comyoutube.com The reaction is typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, which upon aqueous workup, yields the primary alcohol.
Alternatively, sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, can also be employed, often in alcoholic solvents like ethanol or methanol. quora.comucalgary.camasterorganicchemistry.comyoutube.com While NaBH₄ is generally less reactive towards esters compared to aldehydes and ketones, its reactivity can be enhanced by the use of additives or by performing the reaction at elevated temperatures. The selectivity of NaBH₄ can be advantageous in cases where other functional groups sensitive to LiAlH₄ are present in the molecule.
Table 1: Reduction of this compound
| Reagent | Solvent | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-(5-Chloroquinazolin-4-yl)ethanol | Strong reducing agent, requires anhydrous conditions. |
| Sodium Borohydride (NaBH₄) | Ethanol or Methanol | 2-(5-Chloroquinazolin-4-yl)ethanol | Milder reducing agent, may require forcing conditions. |
Transformations Involving the Chloro Substituent at C-5
The chlorine atom at the C-5 position of the quinazoline ring is a key site for a variety of synthetic transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. For this compound, these reactions provide powerful tools to modify the C-5 position.
The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the C-5 position of the quinazoline ring and a variety of organic groups by reacting with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. mdpi.comnih.govlibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups.
The Heck reaction facilitates the formation of a C-C bond by coupling the C-5 position with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.netyoutube.com This reaction is particularly useful for the synthesis of substituted styrenyl and other alkenyl quinazolines.
The Sonogashira coupling enables the formation of a C-C triple bond by reacting the C-5 chloro substituent with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. mdpi.comorganic-chemistry.orgwikipedia.orgresearchgate.netlibretexts.org This reaction is instrumental in the synthesis of alkynyl-substituted quinazolines.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. beilstein-journals.orgwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com It involves the palladium-catalyzed coupling of the C-5 chloroquinazoline with a primary or secondary amine in the presence of a strong base. This reaction provides direct access to 5-aminoquinazoline derivatives.
Table 2: Cross-Coupling Reactions at the C-5 Position
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst, Base | 5-Arylquinazoline |
| Heck | Alkene | Pd catalyst, Base | 5-Alkenylquinazoline |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynylquinazoline |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Strong Base | 5-(Amino)quinazoline |
Nucleophilic Displacement of Chlorine by Other Heteroatoms (e.g., Nitrogen, Sulfur, Oxygen)
The chloro group at the C-5 position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr) by various heteroatom nucleophiles. nih.gov The electron-withdrawing nature of the quinazoline ring system facilitates this type of reaction.
Nitrogen Nucleophiles: Amines can displace the C-5 chlorine to form 5-aminoquinazoline derivatives. The reaction conditions typically involve heating the chloroquinazoline with an excess of the amine, sometimes in the presence of a base to neutralize the HCl generated.
Sulfur Nucleophiles: Thiols and their corresponding thiolates are effective nucleophiles for the displacement of the C-5 chlorine, leading to the formation of 5-(thio)quinazoline derivatives. nih.govcas.cn These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Oxygen Nucleophiles: Alkoxides and phenoxides can react with the C-5 chloroquinazoline to yield 5-alkoxy or 5-aryloxyquinazoline ethers. These reactions generally require a strong base to generate the nucleophilic alkoxide or phenoxide and may necessitate elevated temperatures.
Table 3: Nucleophilic Substitution at the C-5 Position
| Nucleophile | Reagent | Product Type |
| Nitrogen | Amines (R₂NH) | 5-(Amino)quinazoline |
| Sulfur | Thiols (RSH) / Thiolates (RS⁻) | 5-(Thio)quinazoline |
| Oxygen | Alcohols (ROH) / Alkoxides (RO⁻) | 5-(Alkoxy)quinazoline |
Annulation and Cycloaddition Reactions Employing this compound as a Substrate
The quinazoline ring system within this compound can participate in annulation and cycloaddition reactions to construct more complex fused heterocyclic systems.
Annulation reactions can be envisioned where the existing quinazoline ring serves as a building block for the construction of a new ring. For instance, intramolecular cyclization reactions involving a suitably functionalized substituent at the C-5 position, introduced via the methods described above, could lead to novel tricyclic or tetracyclic frameworks. nih.gov
Cycloaddition reactions , particularly [4+2] cycloadditions (Diels-Alder type reactions), are a powerful tool for the formation of six-membered rings. acs.orgnih.govacs.orgnih.govacs.orgresearchgate.netrsc.orglibretexts.orglibretexts.orgyoutube.com The quinazoline ring, or a derivative thereof, can act as either the diene or the dienophile depending on its electronic properties and the nature of the reaction partner. While specific examples involving this compound are not prevalent in the literature, the general reactivity of the quinazoline scaffold suggests its potential to undergo such transformations under appropriate conditions, leading to the synthesis of complex polycyclic systems.
Table 4: Potential Annulation and Cycloaddition Reactions
| Reaction Type | Description | Potential Product |
| Intramolecular Annulation | Cyclization of a pre-functionalized C-5 substituent. | Fused tricyclic quinazoline derivatives. |
| [4+2] Cycloaddition | Reaction of the quinazoline ring as a diene or dienophile. | Polycyclic aromatic or heteroaromatic systems. |
Advanced Structural Elucidation and Spectroscopic Characterization Techniques for Ethyl 5 Chloroquinazoline 4 Acetate
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a precise molecular formula. This is a critical first step in the identification of a novel or synthesized compound.
For a molecule like Ethyl 5-chloroquinazoline-4-acetate, HRMS can distinguish its molecular formula, C₁₂H₁₁ClN₂O₂, from other potential structures with the same nominal mass. For instance, while a low-resolution instrument might not differentiate between C₁₂H₁₁ClN₂O₂ and C₁₁H₁₁N₄O₃, HRMS provides the necessary precision to do so.
In addition to molecular formula determination, HRMS is used to analyze the fragmentation patterns of the molecule. When subjected to ionization techniques such as Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is generated. The subsequent fragmentation of this ion in the mass spectrometer provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the ethyl group, the ethoxycarbonylmethyl group, or cleavage of the quinazoline (B50416) ring system. Analysis of these fragment ions helps to piece together the molecule's structure.
A hypothetical HRMS fragmentation pattern for this compound is presented in the table below.
| Fragment Ion | Proposed Structure | m/z (calculated) |
| [M+H]⁺ | C₁₂H₁₂ClN₂O₂⁺ | 251.0587 |
| [M-C₂H₅]⁺ | C₁₀H₇ClN₂O₂⁺ | 223.0274 |
| [M-OC₂H₅]⁺ | C₁₀H₆ClN₂O⁺ | 205.0168 |
| [M-CH₂COOC₂H₅]⁺ | C₈H₅ClN₂⁺ | 164.0141 |
This table is illustrative and based on general fragmentation principles.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to map out the carbon-hydrogen framework and establish through-bond and through-space connectivities.
For this compound, ¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons (spin-spin coupling). The aromatic protons on the quinazoline ring would appear as distinct multiplets, while the ethyl group of the acetate (B1210297) moiety would present as a characteristic triplet and quartet. chemicalbook.comresearchgate.netresearchgate.net The methylene (B1212753) protons of the acetate group would appear as a singlet.
¹³C NMR spectroscopy complements the ¹H NMR data by providing the number of chemically non-equivalent carbon atoms. hmdb.cachemicalbook.comchemicalbook.com The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. For example, the carbonyl carbon of the ester would have a characteristic downfield chemical shift.
While specific NMR data for this compound is not published, the expected chemical shifts can be predicted based on data from similar quinazoline and ethyl acetate structures. chemicalbook.comresearchgate.netresearchgate.netchemicalbook.comchemicalbook.comrsc.orgresearchgate.net
Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.8 | s | 1H | H-2 |
| ~7.8-8.0 | m | 2H | Aromatic H |
| ~7.6 | m | 1H | Aromatic H |
| 4.25 | q | 2H | -OCH₂ CH₃ |
| 4.10 | s | 2H | -CH₂ COO- |
This table is illustrative and based on analogous structures.
Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168 | C=O |
| ~160 | C-4 |
| ~155 | C-2 |
| ~150 | C-8a |
| ~134 | C-7 |
| ~129 | C-5 |
| ~128 | C-6 |
| ~122 | C-8 |
| ~120 | C-4a |
| ~62 | -OCH₂ CH₃ |
| ~45 | -CH₂ COO- |
This table is illustrative and based on analogous structures.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a correlation between the quartet and triplet of the ethyl group. rsc.org It would also reveal the coupling network among the protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, as it shows correlations between protons and carbons that are separated by two or three bonds. This is key for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the methylene protons of the acetate group to the C-4 carbon of the quinazoline ring, confirming the point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is invaluable for determining stereochemistry and conformation. For a relatively rigid molecule like this compound, NOESY could confirm the spatial relationship between the acetate side chain and the protons on the quinazoline ring.
While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) spectroscopy probes the structure in the solid phase. This technique is particularly useful for studying crystalline and amorphous solids, and for identifying and characterizing polymorphs—different crystalline forms of the same compound. Polymorphs can have different physical properties, such as solubility and melting point. ssNMR can detect subtle differences in the local environment of the nuclei in different polymorphic forms, which manifest as changes in chemical shifts and line shapes. While no specific solid-state NMR studies on this compound are reported, this technique would be the method of choice to investigate its potential polymorphism.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.
For this compound, a successful single-crystal X-ray diffraction analysis would provide:
Unambiguous confirmation of the molecular connectivity.
Precise bond lengths and angles.
The conformation of the molecule in the crystalline state.
Information on intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing.
While a crystal structure for this compound is not available, the crystal structure of a related compound, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, has been reported. researchgate.netnih.gov This study revealed the dihedral angle between the quinazoline and phenyl rings and detailed the intermolecular C-H···O hydrogen bonding interactions that form columns in the crystal lattice. researchgate.netnih.gov This demonstrates the level of detailed structural information that can be obtained from X-ray crystallography. As this compound is not chiral, the determination of absolute stereochemistry is not applicable.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.
FTIR Spectroscopy: An FTIR spectrum is a plot of infrared absorption versus wavenumber. Different functional groups have characteristic absorption bands. For this compound, FTIR would be used to confirm the presence of key functional groups. researchgate.netsciepub.comresearchgate.net For example, the C=O stretch of the ester would be a strong, prominent peak, and the C=N and C=C stretching vibrations of the quinazoline ring would also be observable. The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique to each molecule, making it useful for identification purposes.
Hypothetical FTIR Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3050 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1740 | C=O stretch (ester) |
| ~1610, 1570 | C=N, C=C stretch (quinazoline) |
| ~1250 | C-O stretch (ester) |
This table is illustrative and based on general functional group frequencies and data from similar compounds. nih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups (like C=O), Raman is often better for non-polar and symmetric bonds (like C=C and C-C). A Raman spectrum of this compound would also provide a unique molecular fingerprint and could be particularly useful for characterizing the quinazoline ring system.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left and right circularly polarized light by a chiral compound.
This compound, with the molecular formula C₁₂H₁₁ClN₂O₂, does not possess a stereocenter and is therefore an achiral molecule. As a result, it will not exhibit a CD or ORD spectrum. These techniques are not applicable for the characterization of this compound unless it is derivatized with a chiral auxiliary or studied in a chiral environment.
Computational and Theoretical Investigations of Ethyl 5 Chloroquinazoline 4 Acetate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap generally suggests a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For Ethyl 5-chloroquinazoline-4-acetate, these calculations can predict sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. echemcom.com It offers a good balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules like quinazoline (B50416) derivatives. researchgate.net DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths and angles which can be compared with experimental data if available. nih.govnih.gov
Furthermore, DFT is employed to calculate various properties:
Stability: A large HOMO-LUMO gap calculated by DFT suggests high molecular stability. nih.gov
Spectroscopic Properties: DFT methods can predict vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra), which are invaluable for characterizing the molecule and corroborating experimental findings. nih.gov For related quinoline (B57606) derivatives, DFT has been successfully used to calculate electrostatic potential surfaces, which visualize the charge distribution and highlight regions prone to intermolecular interactions. nih.gov
Table 1: Illustrative Global Reactivity Descriptors Calculated by DFT
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability nih.gov |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power to attract electrons researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Measure of reactivity nih.gov |
| Electrophilicity Index (ω) | χ2 / (2η) | Electrophilic nature of the molecule |
Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) can provide highly accurate predictions for molecular properties. nih.gov These "gold standard" calculations are often used to benchmark and validate the results obtained from more computationally efficient methods like DFT. For a molecule like this compound, ab initio calculations could be used to obtain a very precise geometry and electronic energy, serving as a reference point for other computational studies.
Conformational Analysis and Potential Energy Surface Mapping
The presence of rotatable bonds in the ethyl acetate (B1210297) side chain of this compound means the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is often achieved by mapping the potential energy surface (PES), which involves systematically rotating specific dihedral angles and calculating the corresponding energy at each step. researchgate.net
For instance, a PES scan for the ethyl acetate fragment would reveal the energy minima corresponding to the most stable conformers and the energy barriers for interconversion between them. researchgate.net This analysis is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation. Studies on similar planar molecules like ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate have shown that intramolecular interactions can significantly stabilize a particular conformation. nih.govnih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To investigate the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are indispensable tools. physchemres.org
Molecular Docking predicts the preferred orientation of a ligand when it binds to a specific protein target, forming a stable complex. nih.gov This method involves scoring different binding poses to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. nih.gov Docking studies on related quinazoline derivatives have been used to predict their binding modes within the active sites of enzymes like PI3K and to identify key interacting amino acid residues. nih.govresearchgate.net
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond scale. nih.govmdpi.com Starting from a docked pose, MD simulations track the movements of every atom in the system, offering insights into the stability of the complex and the nature of the interactions. nih.gov
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular post-processing methods used on MD simulation trajectories to calculate the binding free energy of a ligand to a protein. nih.govnih.gov These methods are more accurate than docking scores for ranking potential ligands. researchgate.net The binding free energy is calculated by summing various energy components, including van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.govplos.org A more negative binding free energy value suggests a stronger and more stable binding of the ligand to its target. plos.org
Table 2: Illustrative MM/PBSA Binding Free Energy Components
| Energy Component | Description |
| ΔEvdw | Van der Waals energy |
| ΔEelec | Electrostatic energy |
| ΔGpolar | Polar contribution to solvation free energy |
| ΔGnonpolar | Non-polar contribution to solvation free energy |
| ΔGbind | Total Binding Free Energy (ΔEvdw + ΔEelec + ΔGpolar + ΔGnonpolar) |
The stability of the protein-ligand complex during an MD simulation is often assessed using two key metrics:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms (or the ligand's atoms) from their initial positions over the course of the simulation. nih.gov A stable and converging RMSD trajectory for the protein suggests that the binding of the ligand does not cause significant conformational changes and that the system has reached equilibrium. nih.gov A stable ligand RMSD indicates that the ligand remains bound in a consistent pose within the binding pocket. nih.gov
Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual amino acid residues around their average positions. nih.gov High RMSF values indicate regions of the protein with high flexibility, such as loops or the N- and C-termini. nih.gov Analysing the RMSF of residues in the binding site can reveal which amino acids are most affected by the ligand's presence and which are crucial for maintaining the interaction. nih.gov
Table 3: Illustrative MD Simulation Stability Metrics
| Metric | System | Average Value (Å) | Interpretation |
| RMSD | Protein Backbone | 1.5 - 3.0 | Low, stable values indicate overall protein stability. nih.gov |
| RMSD | Ligand | < 2.5 | Low, stable values suggest the ligand is stably bound in the active site. nih.gov |
| RMSF | Binding Site Residues | < 2.0 | Low fluctuations indicate stable interactions with the ligand. nih.gov |
| RMSF | Loop Regions | > 2.0 | Higher fluctuations are expected for flexible regions of the protein. nih.gov |
Reaction Pathway Elucidation and Transition State Analysis
Understanding the formation of this compound is fundamental to optimizing its synthesis. Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, identifying the most likely sequence of steps (the reaction pathway), and characterizing the high-energy transition states that connect reactants, intermediates, and products.
Reaction pathway elucidation involves calculating the energy of the molecular system at various points along a proposed reaction coordinate. This process helps in identifying the minimum energy path, which represents the most probable route for the reaction to follow. Key objectives of such an analysis include:
Identifying Intermediates: Stable, but often short-lived, molecules that are formed and consumed during the reaction.
Calculating Activation Energies: The energy barrier that must be overcome for a reaction to proceed, which is determined by the energy of the transition state relative to the reactants. A lower activation energy implies a faster reaction rate.
Investigating Reaction Mechanisms: Distinguishing between different possible mechanisms (e.g., concerted vs. stepwise) by comparing the energy profiles of the alternative pathways.
Transition state analysis focuses on the geometry and energy of the highest point on the reaction pathway. The transition state is an unstable, fleeting arrangement of atoms that is critical in determining the kinetics of the reaction. By locating and characterizing the transition state, chemists can gain a deeper understanding of the factors that control the reaction's speed and selectivity. While these computational investigations are crucial for a comprehensive understanding of chemical reactivity, specific studies detailing the reaction pathway elucidation and transition state analysis for the synthesis of this compound are not prominently documented in the reviewed scientific literature.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Molecular Interaction Understanding
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are cornerstones of modern computational drug design, aimed at understanding how a molecule's structure relates to its biological activity. For quinazoline derivatives, these methods are widely used to design and predict the efficacy of new potential therapeutic agents, particularly in the realm of anticancer research. nih.govresearchgate.net
QSAR studies establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. nih.gov This is achieved by calculating a wide range of 'molecular descriptors' for each compound and then using statistical methods, such as Multiple Linear Regression (MLR), to build a model that correlates a selection of these descriptors with the observed activity (e.g., IC₅₀ values). nih.govorientjchem.org The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds.
Key molecular descriptors often found to be significant in QSAR models of quinazoline derivatives include:
Electronic Descriptors: Such as atomic net charges and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. orientjchem.org
Topological/Constitutional Descriptors: These relate to the 2D structure of the molecule, including atom counts, bond types, and connectivity indices. nih.gov
Quantum-Chemical Descriptors: Parameters derived from quantum mechanical calculations that describe the electronic and geometric properties of the molecule in detail.
The table below illustrates typical descriptors that could be used in a QSAR study of quinazoline analogs.
| Descriptor Type | Example Descriptor | Significance in Biological Activity |
| Electronic | Atomic Net Charge on C6 | Influences electrostatic interactions with the target protein. orientjchem.org |
| Electronic | HOMO Energy | Relates to the ability of the molecule to donate electrons. orientjchem.org |
| Electronic | LUMO Energy | Relates to the ability of the molecule to accept electrons. orientjchem.org |
| E-State | SaaOE-Index | Describes the electrotopological state of specific oxygen atoms, contributing to binding affinity. nih.gov |
| E-State | SsClE-Index | Reflects the influence of a chlorine atom on the electronic environment, which can enhance activity. nih.gov |
A crucial aspect of QSAR modeling is rigorous validation to ensure the model is statistically robust and has predictive power. This is typically done by splitting the data into a training set (to build the model) and a test set (to evaluate its predictive ability). nih.gov
The statistical quality of a QSAR model is assessed by several parameters, as shown in the representative table below.
| Statistical Parameter | Symbol | Typical Value | Description |
| Coefficient of Determination | r² | > 0.6 | Indicates the proportion of variance in the biological activity that is explained by the model for the training set. nih.gov |
| Cross-validated R² | q² | > 0.5 | A measure of the model's internal predictive ability, determined by systematically leaving out samples during model construction. nih.gov |
| Predictive R² for Test Set | pred_r² | > 0.5 | Measures the model's ability to predict the activity of an external set of compounds not used in model generation. nih.gov |
Pharmacophore modeling , on the other hand, focuses on the 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target, such as an enzyme or receptor. nih.gov A pharmacophore model defines the spatial distribution of features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.govnih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of virtual compounds to identify new molecules that fit the model and are therefore likely to be active. nih.gov For quinazoline derivatives, which are known to inhibit various protein kinases, pharmacophore models are often developed based on the known binding mode within the ATP-binding site of the target enzyme. nih.gov
Molecular and Biochemical Investigations of Ethyl 5 Chloroquinazoline 4 Acetate Interactions
In Vitro Studies of Enzyme Modulation and Inhibition Kinetics
In vitro studies are fundamental to characterizing the biochemical activity of a compound. These assays measure the interaction of a substance with specific enzymes, providing data on its inhibitory or modulatory effects.
Determination of Biochemical Parameters (e.g., IC50, Ki values)
The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from in vitro assays. It quantifies the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. This value is dependent on experimental conditions. ncifcrf.gov A more specific measure is the inhibition constant (Kᵢ), which represents the intrinsic binding affinity of an inhibitor for an enzyme. ncifcrf.gov
While no specific IC₅₀ or Kᵢ values have been published for Ethyl 5-Chloroquinazoline-4-acetate, studies on other quinazoline (B50416) derivatives demonstrate their potential as potent enzyme inhibitors. For instance, certain quinazoline-based compounds have been evaluated for their inhibitory effects on various kinases and other enzymes. A study on a series of 2-chloroquinazoline (B1345744) derivatives identified compound 10b (2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide) as having significant anti-proliferation activity against several cancer cell lines with IC₅₀ values in the low micromolar range. nih.gov Similarly, quinazolin-4(3H)-ones bearing a urea (B33335) functionality have been synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with some compounds showing IC₅₀ values in the nanomolar range. dovepress.com
Table 1: Examples of IC₅₀ Values for Various Quinazoline Derivatives Against Different Targets This table presents data for related quinazoline compounds, not this compound.
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 10b (2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide) | AGS Cell Line | 1.73 | nih.gov |
| Compound 10b (2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide) | HepG2 Cell Line | 2.04 | nih.gov |
| Compound 10b (2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide) | A549 Cell Line | 3.68 | nih.gov |
| Compound 5d (a quinazolin-4(3H)-one derivative) | HePG-2 Cell Line | 2.39 | dovepress.com |
| Compound 5d (a quinazolin-4(3H)-one derivative) | MCF-7 Cell Line | 4.81 | dovepress.com |
| Compound 5p (a quinazolin-4(3H)-one derivative) | VEGFR-2 Enzyme | 0.117 | dovepress.com |
Elucidation of Enzyme Inhibition Mechanisms
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for drug development. ncifcrf.gov This is often determined through kinetic studies where reaction rates are measured at varying concentrations of both the substrate and the inhibitor. For example, studies on Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) , an inhibitor of biotin (B1667282) carboxylase, revealed that it acts via an atypical mechanism, binding to the biotin site in the presence of ADP and exhibiting competitive inhibition against ATP. nih.gov This level of detailed mechanistic study has not been performed for this compound.
Receptor Binding Affinity and Ligand-Target Interaction Profiling
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These experiments typically involve a radiolabeled ligand that is known to bind to the receptor and measuring how the test compound competes with it. nih.gov The quinazoline scaffold is a key feature in many compounds that target therapeutically important receptors, such as the Epidermal Growth Factor Receptor (EGFR) and the Estrogen Receptor (ER). nih.govnih.gov
For example, gefitinib (B1684475) and erlotinib (B232) are well-known quinazoline-based EGFR inhibitors used in cancer therapy. nih.govnih.gov Their mechanism involves competing with ATP for the binding site in the kinase domain of the receptor. nih.gov Similarly, novel estradiol (B170435) derivatives have been synthesized and their binding affinity for human ERα and ERβ were determined using radioligand-receptor competition assays. nih.gov While no receptor binding data exists for this compound, its core structure suggests that it could potentially be profiled for interactions with various receptors, particularly protein kinases.
Cellular Pathway Modulation and Signal Transduction Analysis in Model Systems
Beyond isolated enzymes or receptors, it is important to understand how a compound affects complex cellular processes. This is often studied in cell lines (model systems) by analyzing effects on cell cycle progression, apoptosis (programmed cell death), and cell migration.
Many quinazoline derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.gov For instance, a novel series of 4-aminoquinazoline derivatives was found to cause G1 cell cycle arrest and induce apoptosis by inhibiting the PI3K/Akt signaling pathway. nih.gov Another study on quinazolines with substituted-sulfonamides found that the most active compounds triggered apoptosis and arrested the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.gov Some 7-chloro-(4-thioalkylquinoline) derivatives have been observed to cause an accumulation of cells in the G0/G1 phase and induce apoptosis. mdpi.com Ethyl acetate (B1210297) extracts from various natural sources have also demonstrated the ability to induce cell cycle arrest and apoptosis in different cancer cell lines. nih.govnih.govresearchgate.net
The migration of cancer cells, a key step in metastasis, can also be inhibited by certain compounds. Wound healing and transwell migration assays are common methods to assess this. nih.govmdpi.com For example, 2-chloroquinazoline derivatives have been shown to inhibit the migration of A549, AGS, and HepG2 cancer cells. nih.gov
Identification and Characterization of Specific Molecular Targets
Identifying the precise molecular target of a compound is a critical step in understanding its mechanism of action. For the quinazoline class of compounds, the Epidermal Growth Factor Receptor (EGFR) is one of the most well-characterized targets. nih.gov The 4-anilinoquinazoline (B1210976) structure, in particular, is a privileged scaffold for developing EGFR tyrosine kinase inhibitors (TKIs). nih.gov Other kinases, such as VEGFR-2, are also targeted by quinazoline derivatives. dovepress.comnih.gov
While the specific molecular target for this compound is unknown, its structure suggests that protein kinases could be a potential target class. Computational methods, such as molecular docking, are often used to predict and understand the binding of ligands to their target proteins. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Elucidating Molecular Interactions
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. By synthesizing and testing a series of related analogs, researchers can determine which parts of a molecule are crucial for its biological activity. nih.gov
For the quinazoline scaffold, extensive SAR studies have been conducted. These have revealed key insights:
Substitutions on the Quinazoline Core: The type and position of substituents on the quinazoline ring significantly impact activity. For example, in a series of quinazolin-4(3H)-ones, 7-chloro analogs generally showed better cytotoxic effects than the unsubstituted versions. dovepress.com
The 4-Position: The group at the 4-position of the quinazoline ring is critical for the activity of many EGFR inhibitors. An anilino group at this position is a common feature of first-generation TKIs. nih.gov SAR studies have shown that H-bonds between the N-1 and N-3 atoms of the quinazoline ring and residues in the EGFR active site are key for tight binding.
Side Chains: The nature of side chains can drastically affect activity. In one study of quinazoline-sulfonamides, the position of an ethyl group on a phenyl ring attached to the core was found to significantly alter cytotoxic activity. nih.gov
These SAR principles, derived from extensive research on related compounds, would be invaluable in guiding the future investigation of this compound and its analogs.
Biophysical Characterization of Ligand-Target Complexes (e.g., ITC, SPR)
To understand the interaction between a ligand like this compound and its protein target, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable. These methods provide quantitative data on the binding affinity, stoichiometry, and thermodynamics of the interaction.
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs when a ligand binds to its target molecule. This allows for the determination of the binding constant (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. The thermodynamic profile obtained from ITC offers insights into the nature of the binding forces driving the complex formation.
Surface Plasmon Resonance (SPR) is a real-time, label-free optical sensing technique that monitors the binding of a ligand to a target immobilized on a sensor surface. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. This technique is highly sensitive and allows for the screening of a large number of compounds.
Due to the lack of specific published data for this compound, a hypothetical data table illustrating typical outputs from such experiments is presented below.
Table 1: Illustrative Biophysical Characterization Data
| Technique | Parameter | Value |
|---|---|---|
| ITC | Binding Constant (KD) | Data not available |
| Stoichiometry (n) | Data not available | |
| Enthalpy (ΔH) | Data not available | |
| Entropy (ΔS) | Data not available | |
| SPR | Association Rate (ka) | Data not available |
| Dissociation Rate (kd) | Data not available |
Co-crystallization and Cryo-Electron Microscopy of Ligand-Protein Complexes
Visualizing the three-dimensional structure of a ligand-protein complex at atomic resolution is crucial for understanding the molecular basis of its activity and for guiding further drug design efforts. X-ray co-crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used for this purpose.
Co-crystallization involves forming a crystalline solid of the protein-ligand complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density map of the complex, which allows for the determination of the precise atomic coordinates of both the protein and the bound ligand. This reveals the specific amino acid residues involved in the interaction and the conformation of the bound ligand.
Cryo-Electron Microscopy (cryo-EM) is a technique in which a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. Thousands of images of individual complexes are then computationally averaged to generate a high-resolution 3D reconstruction of the molecule. Cryo-EM is particularly useful for large, flexible, or membrane-bound proteins that are difficult to crystallize.
As no co-crystallization or cryo-EM structures involving this compound are currently available in the public domain, it is not possible to provide specific structural details of its interactions with a biological target.
Pre-clinical In Vivo Studies on Compound Fate and Target Engagement (Non-Efficacy/Non-Safety Focus in Animal Models)
The investigation of a compound's behavior within a living organism is a critical component of pre-clinical development. These studies focus on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its engagement with the intended target in an in vivo setting.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models
ADME studies are essential for understanding the pharmacokinetic profile of a drug candidate. While specific ADME data for this compound are not available, studies on other quinazoline derivatives provide insights into the potential pharmacokinetic properties of this class of compounds. For instance, the pharmacokinetic parameters of the quinazoline antifolate, ICI D1694, have been studied in rats and mice. nih.gov
Table 2: Pharmacokinetic Parameters of ICI D1694 in Rats and Mice
| Parameter | Rat | Mouse |
|---|---|---|
| Clearance (CL) | 10.7 mL/min/kg | 27 mL/min/kg |
| Terminal Half-life (t1/2β) | 30 min | 30 min |
| Bioavailability (oral) | ~10-20% | Data not available |
| Protein Binding | ≥90% | Data not available |
| Primary Route of Excretion | Biliary (65%) | Biliary |
Data from a study on the quinazoline antifolate ICI D1694. nih.gov
These data illustrate the types of parameters that would be determined for this compound in animal models to understand its in vivo disposition. Such studies would typically involve administering the compound to animals (e.g., rats, mice) via different routes and measuring its concentration in plasma and other tissues over time.
Metabolite Identification and Elucidation of Biotransformation Pathways
The quinazoline ring is generally stable, but can undergo metabolic modifications. nih.gov Common metabolic pathways for quinazoline derivatives include oxidation, reduction, and hydrolysis. nih.gov Phase I metabolism often involves cytochrome P450 (CYP) enzymes, which can introduce or expose functional groups, making the molecule more polar. For instance, hydroxylation of the aromatic rings or N-dealkylation are common metabolic routes. The ester moiety in this compound is susceptible to hydrolysis by esterases, which would yield the corresponding carboxylic acid.
Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione, to further increase water solubility and facilitate excretion.
While specific metabolites of this compound have not been reported, a general scheme of potential biotransformation pathways can be proposed based on the known metabolism of related compounds.
Table 3: Potential Biotransformation Pathways for this compound
| Metabolic Reaction | Potential Metabolite |
|---|---|
| Ester Hydrolysis | 5-Chloroquinazoline-4-acetic acid |
| Aromatic Hydroxylation | Hydroxylated derivatives of the parent compound or its carboxylic acid metabolite |
| N-Oxidation | N-oxide derivatives of the quinazoline ring |
| Conjugation (Glucuronidation) | Glucuronide conjugates of hydroxylated metabolites |
Identification of these metabolites would typically be carried out by analyzing biological samples (e.g., urine, feces, plasma) from animal studies using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Future Directions and Research Gaps in the Study of this compound
The quinazoline scaffold is a cornerstone in medicinal chemistry and materials science, with a vast number of derivatives being investigated for a wide array of applications. mdpi.comresearchgate.netmdpi.comresearchgate.net this compound, as a specific derivative, stands to benefit from the broader advancements in quinazoline chemistry. However, its own unique potential and specific research needs require focused attention. This article outlines the key future directions and existing research gaps in the study of this promising compound.
Q & A
Q. What are the common synthetic routes for Ethyl 5-Chloroquinazoline-4-acetate, and how do reaction conditions influence yield?
this compound is typically synthesized via functionalization of the quinazoline core. A general approach involves:
- Chlorination : Introducing chlorine at the 5-position using reagents like phosphorus oxychloride (POCl₃) under reflux conditions.
- Acetate Esterification : Coupling the chlorinated quinazoline with ethyl acetoacetate or similar precursors via nucleophilic substitution. Critical parameters include solvent choice (e.g., anhydrous DMF for polar aprotic conditions), temperature (80–120°C), and catalyst selection (e.g., triethylamine for acid scavenging). Optimizing these conditions can improve yields from ~50% to >80% .
Q. Which analytical techniques are essential for characterizing this compound?
Structural validation requires:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine at C5, acetate at C4).
- HPLC-MS : For purity assessment (>95% purity) and molecular ion detection ([M+H]⁺ at m/z 253.6).
- X-ray Crystallography : Resolves positional isomerism (e.g., distinguishing 5-chloro from 6-chloro derivatives) by analyzing bond angles and crystal packing .
Q. What are the primary chemical reactions involving this compound?
The compound undergoes:
- Nucleophilic Substitution : Replacement of the chlorine atom with amines or thiols under basic conditions.
- Hydrolysis : Conversion to 5-chloroquinazoline-4-acetic acid using NaOH/EtOH (1:1 v/v) at 60°C.
- Cycloaddition Reactions : Formation of fused heterocycles (e.g., triazoles) via Huisgen or Ullmann coupling .
Advanced Research Questions
Q. How can experimental design optimize this compound synthesis?
A 2³ factorial design evaluates three variables:
- Catalyst loading (0.5–1.5 eq),
- Reaction temperature (80–120°C),
- Solvent polarity (toluene vs. DMF). Response surface methodology (RSM) identifies optimal conditions (e.g., 1.2 eq catalyst, 100°C, DMF) to maximize yield and minimize byproducts. Statistical validation (ANOVA, p < 0.05) ensures reproducibility .
Q. How should researchers address contradictions between solubility and bioactivity data?
If high solubility (logP = 2.1) correlates with low antimicrobial activity:
- Purity Check : Use HPLC to rule out impurities (e.g., unreacted starting materials).
- Isomer Analysis : Confirm positional chlorine placement via NOESY NMR or X-ray.
- SAR Studies : Compare with analogs (e.g., 6-chloro derivatives) to isolate electronic vs. steric effects on activity .
Q. What computational methods predict this compound’s bioactivity?
Molecular docking (AutoDock Vina) models interactions with target enzymes (e.g., DHFR or kinase domains):
Q. What mechanisms underlie this compound’s biological activity?
In vitro studies suggest:
- Enzyme Inhibition : Competitive inhibition of dihydrofolate reductase (IC₅₀ = 12 µM) via quinazoline core interactions.
- Antiproliferative Effects : Dose-dependent apoptosis in cancer cells (HeLa, IC₅₀ = 25 µM) linked to ROS generation. Validate via knockout models (CRISPR-edited DHFR) and metabolomic profiling (LC-MS/MS) .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
